An In-depth Technical Guide to DMT-2'-F-dA Phosphoramidite: A Key Building Block for Therapeutic Oligonucleotides
An In-depth Technical Guide to DMT-2'-F-dA Phosphoramidite: A Key Building Block for Therapeutic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-2'-F-dA Phosphoramidite. This critical reagent is instrumental in the synthesis of modified oligonucleotides for a wide range of therapeutic and research applications, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers. The strategic incorporation of a fluorine atom at the 2' position of the deoxyribose sugar imparts valuable properties to oligonucleotides, such as enhanced nuclease resistance and increased thermal stability of duplexes.
Core Concepts and Chemical Properties
DMT-2'-F-dA Phosphoramidite is a chemically modified nucleoside phosphoramidite used as a monomer in solid-phase oligonucleotide synthesis. Its structure is designed for efficient and controlled incorporation into a growing oligonucleotide chain. The key functional groups are:
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5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function of the deoxyribose sugar. It prevents unwanted reactions during synthesis and is removed at the beginning of each coupling cycle to allow for chain elongation.
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N6-benzoyl (Bz) group: A protecting group on the exocyclic amine of the adenine (B156593) base, preventing side reactions during oligonucleotide synthesis.
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2'-Fluorine (2'-F) substituent: The replacement of the 2'-hydroxyl group with a fluorine atom is the defining feature of this phosphoramidite. This modification confers desirable biological and chemical properties to the resulting oligonucleotide.
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3'-O-Phosphoramidite group: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain. The cyanoethyl group serves as a protecting group for the phosphate (B84403).
The incorporation of 2'-fluoro modifications into oligonucleotides leads to several advantageous properties:
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Increased Nuclease Resistance: The electronegative fluorine atom at the 2' position provides steric hindrance and alters the sugar pucker, rendering the phosphodiester backbone less susceptible to degradation by cellular nucleases. This prolonged half-life is crucial for in vivo applications.
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Enhanced Thermal Stability: 2'-fluoro modified oligonucleotides exhibit a higher binding affinity (melting temperature, Tm) to complementary RNA targets. The fluorine atom favors an A-form helical geometry, similar to that of RNA, which pre-organizes the oligonucleotide for binding to its target RNA sequence.[1] The Tm of 2'-fluoro RNA-RNA duplexes is typically 1-2°C higher per modification compared to natural RNA-RNA duplexes.[1]
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A-form Helix Geometry: Duplexes containing 2'-fluoro-modified strands adopt an A-form helical structure, which is characteristic of RNA-RNA and DNA-RNA duplexes. This conformational preference is advantageous for applications targeting RNA.[1]
Physicochemical and Quality Control Data
The quality and purity of DMT-2'-F-dA Phosphoramidite are critical for the successful synthesis of high-fidelity oligonucleotides. The following tables summarize key physicochemical properties and typical quality control specifications.
| Property | Value |
| Chemical Formula | C47H51FN7O7P |
| Molecular Weight | 875.92 g/mol |
| CAS Number | 136834-22-5 |
| Appearance | White to off-white powder |
| Storage Conditions | -20°C under an inert atmosphere |
| Synonyms | DMT-2'Fluoro-dA(bz) Amidite, 2'-F-Bz-A-CEP |
| Quality Control Parameter | Specification | Method |
| Purity | ≥99.0% | 31P-NMR, Reversed-Phase HPLC |
| Water Content | ≤0.3% | Karl Fischer Titration |
| P(III) Impurities | ≤0.5% | 31P-NMR |
| Single Impurity | ≤0.5% | Reversed-Phase HPLC |
| Identity | Conforms to structure | 1H-NMR, LC-MS |
Synthesis of DMT-2'-F-dA Phosphoramidite
The synthesis of DMT-2'-F-dA Phosphoramidite is a multi-step process starting from the corresponding nucleoside, N6-benzoyl-2'-deoxy-2'-fluoroadenosine. The general workflow involves the protection of the 5'-hydroxyl group followed by phosphitylation of the 3'-hydroxyl group.
Experimental Protocol: Synthesis of DMT-2'-F-dA Phosphoramidite
Step 1: 5'-O-Dimethoxytritylation
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Preparation: N6-benzoyl-2'-deoxy-2'-fluoroadenosine is dried by co-evaporation with anhydrous pyridine.
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Reaction: The dried nucleoside is dissolved in anhydrous pyridine. 4,4'-dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C. The reaction is stirred at room temperature.
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Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Quenching and Work-up: Upon completion, the reaction is quenched with methanol. The mixture is then partitioned between an organic solvent (e.g., dichloromethane) and aqueous sodium bicarbonate. The organic layer is dried and concentrated.
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Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield 5'-O-DMT-N6-benzoyl-2'-deoxy-2'-fluoroadenosine.
Step 2: 3'-O-Phosphitylation
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Preparation: The 5'-O-DMT protected nucleoside is dried under high vacuum.
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Reaction: The dried compound is dissolved in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon). Diisopropylethylamine (DIPEA) is added, followed by the slow addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred at room temperature.
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Monitoring: The reaction is monitored by TLC or 31P-NMR.
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Work-up: The reaction mixture is washed with an aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
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Purification: The resulting crude phosphoramidite is purified by precipitation from a non-polar solvent (e.g., hexanes) or by flash chromatography on silica gel deactivated with triethylamine. The final product, DMT-2'-F-dA Phosphoramidite, is obtained as a white, stable foam or powder.
Application in Automated Oligonucleotide Synthesis
DMT-2'-F-dA Phosphoramidite is used in standard solid-phase oligonucleotide synthesis protocols based on phosphoramidite chemistry. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Experimental Protocol: Automated Synthesis of a 2'-Fluoro Modified Oligonucleotide
This protocol outlines the general steps for incorporating DMT-2'-F-dA Phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
1. Reagent Preparation:
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Phosphoramidites: Dissolve DMT-2'-F-dA Phosphoramidite and other required phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (typically 0.08-0.1 M).
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Activator: Prepare a solution of a suitable activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile.
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Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
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Capping Solutions: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).
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Oxidizing Solution: 0.02 M Iodine in THF/water/pyridine.
2. Synthesizer Setup:
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Install the reagent bottles on the synthesizer.
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Prime the lines to ensure fresh reagents are delivered to the synthesis column.
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Install the solid support column (e.g., Controlled Pore Glass - CPG) with the initial nucleoside.
3. Synthesis Cycle Parameters:
| Step | Reagent(s) | Typical Time | Notes |
| Deblocking | 3% TCA in DCM | 60-120 seconds | Removes the 5'-DMT group. |
| Coupling | 0.08-0.10 M DMT-2'-F-dA Phosphoramidite + Activator | 10-30 minutes | Crucially, an extended coupling time is required for 2'-fluoro phosphoramidites to achieve high coupling efficiency. [1] |
| Capping | Capping A and Capping B | 30-60 seconds | Acetylates any unreacted 5'-hydroxyl groups. |
| Oxidation | 0.02 M Iodine solution | 30-60 seconds | Oxidizes the phosphite triester to a more stable phosphate triester. |
4. Post-Synthesis Cleavage and Deprotection:
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After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
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A common deprotection solution is a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). The solid support is treated with AMA solution at 65°C for 15-20 minutes.[2]
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Alternatively, a mixture of ammonium hydroxide and ethanol (B145695) (3:1 v/v) can be used at 55°C for 16 hours.[1]
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The supernatant containing the cleaved and deprotected oligonucleotide is collected.
5. Purification and Analysis:
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The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) (e.g., reversed-phase or ion-exchange) or Polyacrylamide Gel Electrophoresis (PAGE).[3]
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The purity and identity of the final product are confirmed by techniques like mass spectrometry (MS) and capillary electrophoresis (CE).
Conclusion
DMT-2'-F-dA Phosphoramidite is an essential building block for the synthesis of modified oligonucleotides with enhanced therapeutic potential. Its ability to confer increased nuclease resistance and thermal stability makes it a valuable tool for researchers and drug development professionals in the field of nucleic acid therapeutics. The successful incorporation of this modified phosphoramidite relies on optimized solid-phase synthesis protocols, particularly with extended coupling times, followed by robust purification and analytical characterization.
